molecular formula C22H29BO3 B14027099 2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027099
M. Wt: 352.3 g/mol
InChI Key: PTOXSNUXUMLEDJ-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-isopropylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve the efficiency and yield of the reaction. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced to form the corresponding boronic acid.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of benzylic alcohols or ketones.

    Reduction: Formation of the corresponding boronic acid.

    Substitution: Formation of biaryl compounds through Suzuki-Miyaura cross-coupling.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in these reactions include the activation of the boronic ester group and the formation of a palladium-boron complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzyloxy)-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which combines a benzyloxy group, an isopropyl group, and a boronic ester. This combination of functional groups provides distinct reactivity and stability, making it a valuable intermediate in various chemical reactions and applications.

Properties

Molecular Formula

C22H29BO3

Molecular Weight

352.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylmethoxy-3-propan-2-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C22H29BO3/c1-16(2)19-14-18(23-25-21(3,4)22(5,6)26-23)12-13-20(19)24-15-17-10-8-7-9-11-17/h7-14,16H,15H2,1-6H3

InChI Key

PTOXSNUXUMLEDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(C)C

Origin of Product

United States

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